Nickel tetracarbonyl is a colorless liquid at room temperature and is classified as a toxic compound. It features nickel in the zero oxidation state, coordinated to four carbon monoxide ligands. The molecular structure adheres to the 18-electron rule, which is crucial for the stability of transition metal complexes. The tetrahedral geometry of nickel tetracarbonyl allows for effective π-backbonding between the nickel and carbon monoxide ligands, enhancing its reactivity and stability in various chemical processes .
Nickel tetracarbonyl is recognized for its high toxicity. Inhalation exposure can lead to severe respiratory distress and other health complications. Clinical cases have documented symptoms ranging from mild respiratory issues to life-threatening conditions due to occupational exposure . Its toxicological profile necessitates stringent safety measures during handling and use in industrial processes.
The synthesis of nickel tetracarbonyl primarily involves the direct reaction of nickel metal with carbon monoxide gas. This process was first reported by Ludwig Mond in 1890 and has since been a foundational method for producing pure nickel . The typical conditions for this reaction include elevated temperatures (around 130 °C) and pressures that facilitate the reaction between the solid nickel and gaseous carbon monoxide.
Nickel tetracarbonyl has several important applications:
Research into the interactions of nickel tetracarbonyl with various substrates has revealed its ability to form complexes with different ligands. Studies have shown that it can physisorb onto surfaces like γ-alumina and react with surface sites under specific conditions . Such interactions are crucial for understanding its catalytic behavior and potential applications in material science.
Nickel tetracarbonyl belongs to a broader class of metal carbonyls that share similar structural characteristics but differ in their metal centers or ligand arrangements. Here are some similar compounds:
Compound Name | Formula | Key Features |
---|---|---|
Iron pentacarbonyl | Fe(CO)₅ | Known for its use in organic synthesis; less toxic than nickel tetracarbonyl. |
Cobalt carbonyl | Co₂(CO)₈ | Forms clusters; utilized in catalysis but more stable than nickel tetracarbonyl. |
Manganese carbonyl | Mn₂(CO)₁₀ | Exhibits different reactivity patterns; used in research on metal-carbon bonding. |
Nickel tetracarbonyl stands out due to its extreme toxicity and volatility compared to other metal carbonyls. Its ability to undergo rapid thermal decomposition makes it particularly useful in industrial processes like nickel refining while also posing significant health risks if not handled properly .
Nickel tetracarbonyl exhibits a density of 1.31 grams per cubic centimeter, which varies slightly with temperature conditions [4]. More precise measurements indicate a density of 1.318 grams per cubic centimeter at 17 degrees Celsius and 1.319 grams per cubic centimeter at 20 degrees Celsius [3] [5]. The molecular weight of nickel tetracarbonyl is established as 170.735 grams per mole [3], corresponding to its molecular formula of carbon four nickel one oxygen four. This molecular weight reflects the contribution of one nickel atom at 58.69 atomic mass units and four carbon monoxide ligands at approximately 28 atomic mass units each [2].
The specific gravity of nickel tetracarbonyl at 63 degrees Fahrenheit is recorded as 1.32, demonstrating its greater density compared to water [18]. These density measurements are fundamental for industrial applications and chemical calculations involving this organometallic compound [6].
Nickel tetracarbonyl demonstrates a melting point of negative 19.3 degrees Celsius [3], which corresponds to approximately 253.85 Kelvin. Some sources report slight variations in this value, with measurements ranging from negative 25 degrees Celsius to negative 17 degrees Celsius [2] [4]. The boiling point is consistently reported as 43.0 degrees Celsius [3] [5], equivalent to 316.15 Kelvin or 110 degrees Fahrenheit [18].
These thermal properties indicate that nickel tetracarbonyl remains in liquid form across a relatively narrow temperature range under standard atmospheric conditions [7]. The compound transitions from solid to liquid at temperatures well below the freezing point of water and vaporizes at temperatures significantly below the boiling point of water [32].
At room temperature, nickel tetracarbonyl exists as a colorless liquid with high volatility [1] [5]. The compound may occasionally appear as a colorless to yellow liquid depending on purity and storage conditions [28] [32]. This liquid state is maintained due to the relatively low melting point and moderate boiling point of the substance [7].
The vapor pressure of nickel tetracarbonyl at 20 degrees Celsius is 321 millimeters of mercury, indicating significant volatility at room temperature [5] [7]. At 25.8 degrees Celsius, the vapor pressure increases to 400 millimeters of mercury [4]. This high vapor pressure contributes to the compound's tendency to readily evaporate from liquid to gaseous state [15] [18].
Nickel tetracarbonyl demonstrates very limited solubility in water, with measurements indicating approximately 0.18 grams per liter at 20 degrees Celsius [11]. Alternative measurements suggest solubility values of 180 milligrams per liter at 10 degrees Celsius [5]. The compound is classified as practically insoluble in water, with solubility reported as 0.02 grams per liter at 20 degrees Celsius .
This poor aqueous solubility results from the hydrophobic nature of the carbon monoxide ligands and the neutral charge of the nickel tetracarbonyl molecule [9]. The low water solubility is further evidenced by reports describing the compound as insoluble in approximately 5000 parts of air-free water [10]. When dissolved in water, nickel tetracarbonyl undergoes gradual decomposition, particularly in the presence of oxygen [9].
Nickel tetracarbonyl exhibits excellent solubility in various organic solvents, demonstrating its organophilic characteristics [5] [7]. The compound is readily soluble in ethanol, forming homogeneous solutions that can be utilized for various chemical reactions [10] [11]. Benzene serves as an effective solvent for nickel tetracarbonyl, with the compound showing complete miscibility [5] [11].
Acetone demonstrates strong solvating properties for nickel tetracarbonyl, although the compound may undergo decomposition in this solvent under certain conditions [10] [11]. Additional organic solvents that effectively dissolve nickel tetracarbonyl include chloroform, carbon tetrachloride, and diethyl ether [10] [11]. The compound also shows solubility in nitric acid and aqua regia, though these represent reactive rather than inert solvent systems [11].
Nickel tetracarbonyl forms highly dangerous explosive mixtures when its vapors combine with air [13] [14]. The lower explosive limit is established at 2 percent by volume in air, while vapor explosion hazards exist both indoors and outdoors [13] [18]. The compound presents serious fire and explosion risks due to its high flammability rating and low flash point of less than negative 20 degrees Celsius [13] [15].
The explosive nature of nickel tetracarbonyl-air mixtures is exacerbated by the compound's tendency to undergo violent reactions with oxygen [13] [14]. When exposed to air, nickel tetracarbonyl forms peroxidized deposits that become increasingly unstable and prone to ignition [13] [15]. These explosive characteristics necessitate extremely careful handling procedures in industrial and laboratory settings [15].
Nickel tetracarbonyl demonstrates significant reactivity with halogen compounds when dissolved in organic solvents [23]. The compound reacts explosively with liquid bromine, forming violent reaction products that pose considerable hazards [5] [13]. Reactions with chlorine and other oxidizing agents result in the formation of nickel halides and carbon monoxide liberation [18] [23].
These halogen reactions typically proceed through oxidative pathways, where the zero-valent nickel center undergoes oxidation to higher oxidation states [23]. The reactions are often accompanied by the displacement of carbon monoxide ligands and the formation of new nickel-halogen bonds [23]. The organic solvent medium facilitates these reactions by providing appropriate solvation for both reactants and products [19].
Nickel tetracarbonyl readily undergoes substitution reactions with electron pair donors, leading to the displacement of carbon monoxide ligands [1] [23]. Phosphine ligands such as triphenylphosphine react with nickel tetracarbonyl to form mixed carbonyl-phosphine complexes [1] [17]. These reactions typically result in the formation of tricarbonyl and dicarbonyl derivatives through sequential ligand exchange processes [1].
Bipyridine and related nitrogen-containing ligands demonstrate similar reactivity patterns, forming stable coordination complexes with the nickel center [1] [17]. The electron-donating ability of these ligands can be quantified using the Tolman electronic parameter through monosubstitution reactions with nickel tetracarbonyl [1]. These donor-acceptor interactions are fundamental to the compound's utility in organometallic synthesis and catalysis [17] [20].
Nickel tetracarbonyl undergoes thermal decomposition at 353 Kelvin (80 degrees Celsius) with the liberation of carbon monoxide gas [21] [23]. This decomposition reaction follows the stoichiometric equation: nickel tetracarbonyl decomposes to yield metallic nickel and four equivalents of carbon monoxide [23] [25]. The decomposition process is utilized industrially in the Mond process for nickel purification [1] [23].
The kinetics of thermal decomposition demonstrate temperature dependence, with decomposition rates increasing significantly at elevated temperatures [24]. At temperatures near 180 degrees Celsius (453 Kelvin), thermal decomposition commences more readily [1] [24]. The decomposition reaction can be carried out under controlled conditions to produce high-purity nickel metal and recoverable carbon monoxide [25] [26].
Nickel tetracarbonyl reacts with sulfuric acid to produce carbon monoxide gas and nickel-containing products [23]. This reaction represents an acid-catalyzed decomposition pathway that differs from purely thermal decomposition mechanisms [23]. The interaction with sulfuric acid results in the protonation and subsequent breakdown of the carbon monoxide ligands [23].
The reaction with concentrated sulfuric acid proceeds with visible gas evolution and the formation of nickel sulfate derivatives [5]. This acid-mediated decomposition pathway provides an alternative method for breaking down nickel tetracarbonyl under controlled chemical conditions [23]. The carbon monoxide produced in this reaction poses additional hazards due to its toxic nature [5] [25].
Table 1: Physical Constants and Characteristics of Nickel Tetracarbonyl
Property | Value | Unit | Source Reference |
---|---|---|---|
Molecular Weight | 170.735 | g/mol | CAS Common Chemistry |
Density at 17°C | 1.318 | g/cm³ | CAS Common Chemistry |
Density at 20°C | 1.319 | g/cm³ | WebElements |
Melting Point | -19.3 | °C | CAS Common Chemistry |
Boiling Point | 43.0 | °C | CAS Common Chemistry |
Vapor Pressure at 20°C | 321 | mmHg | ChemicalBook |
Vapor Pressure at 25.8°C | 400 | mmHg | Ion Science |
Flash Point | <-20 | °C | ChemicalBook |
Vapor Density (air=1) | 5.89 | dimensionless | NIOSH |
Specific Gravity (63°F) | 1.32 | dimensionless | NIOSH |
Table 2: Solubility Behavior of Nickel Tetracarbonyl
Solvent | Solubility | Unit | Reference |
---|---|---|---|
Water at 20°C | 0.18 | g/L | IARC Publications |
Water at 10°C | 180 | mg/L | ChemicalBook |
Ethanol | Soluble | qualitative | ChemicalBook |
Benzene | Soluble | qualitative | ChemicalBook |
Acetone | Soluble | qualitative | ChemicalBook |
Chloroform | Soluble | qualitative | ChemBK |
Carbon tetrachloride | Soluble | qualitative | ChemBK |
Diethyl ether | Soluble | qualitative | IARC Publications |
Nitric acid | Soluble | qualitative | IARC Publications |
Aqua regia | Soluble | qualitative | IARC Publications |
Table 3: Thermal Decomposition Data for Nickel Tetracarbonyl
Temperature | Temperature Unit | Process/Condition | Products | Reference |
---|---|---|---|---|
353 | K | Decomposition with CO liberation | Ni + 4CO | YouTube educational video |
356 | °F | Thermal decomposition commences | Ni + 4CO | Wikipedia |
180 | °C | Thermal decomposition commences | Ni + 4CO | Wikipedia |
230 | °C | Mond process decomposition | Pure Ni + CO | LibreTexts |
>60 | °C | Explosion temperature | Explosion products | Stanford LCSS |